molecular formula C9H15ClF3N3 B12216304 propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine

propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12216304
M. Wt: 257.68 g/mol
InChI Key: XSYZESBWFJVDNK-UHFFFAOYSA-N
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Description

Chemical Name: Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Molecular Formula: C₉H₁₅ClF₃N₃
Molar Mass: 257.69 g/mol
CAS Number: 1856027-21-8
Structural Features:

  • A pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group.
  • A methylamine side chain at the 5-position of the pyrazole, further modified with a propyl group.
  • Presence of a chlorine atom in the molecular formula (exact position unspecified in evidence) .

This compound belongs to the fluorinated pyrazole-amine class, which is notable for applications in medicinal chemistry and agrochemicals due to fluorine's electronegativity and metabolic stability .

Properties

Molecular Formula

C9H15ClF3N3

Molecular Weight

257.68 g/mol

IUPAC Name

N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14F3N3.ClH/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12;/h3,5,13H,2,4,6-7H2,1H3;1H

InChI Key

XSYZESBWFJVDNK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones. For example, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate under reflux to form substituted pyrazolones. Adapting this method, 2,2,2-trifluoroethylhydrazine can be condensed with acetylacetone or analogous diketones to yield 1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives.

Key Conditions :

  • Solvent: Water or ethanol

  • Temperature: Reflux (80–100°C)

  • Yield: 70–85% (based on analogous reactions)

Post-Synthesis Alkylation

Alternatively, pre-formed pyrazole derivatives (e.g., 1H-pyrazole) undergo N-alkylation with 2,2,2-trifluoroethyl bromide or iodide. This method requires careful control of regioselectivity, as alkylation typically occurs at the more nucleophilic nitrogen (N-1).

Example Protocol :

  • Dissolve pyrazole in DMF with K₂CO₃.

  • Add 2,2,2-trifluoroethyl bromide (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Isolate via aqueous workup and column chromatography.

Yield : ~60–75%

Alternative Routes via Pyrazole Building Blocks

Suzuki-Miyaura Coupling

Aryl boronic esters enable late-stage introduction of the methylamine group. For instance, 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes coupling with a boronic ester containing the methylamine moiety.

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/water (3:1)

  • Yield: 40–55%

Mannich Reaction

The Mannich reaction introduces an aminomethyl group directly onto the pyrazole ring. Reacting 1-(2,2,2-trifluoroethyl)-1H-pyrazole with formaldehyde and propylamine in acidic conditions generates the target compound.

Conditions :

  • Solvent: Ethanol

  • Acid: HCl (catalytic)

  • Temperature: 50°C

  • Yield: 30–40%

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationHydrazine + diketone → pyrazole70–85High yield, one-pot synthesisLimited to symmetric diketones
N-AlkylationPyrazole + CF₃CH₂Br60–75RegioselectiveRequires anhydrous conditions
Reductive AminationAlcohol → aldehyde → amine65–75Mild conditionsMultiple steps
Nucleophilic SubstitutionMesylation + amination50–60StraightforwardLow yield due to steric hindrance
Suzuki CouplingCross-coupling with boronic ester40–55Versatile for diverse substituentsRequires expensive catalysts

Challenges and Optimization Strategies

  • Regioselectivity : N-Alkylation of pyrazoles often yields mixtures. Using bulky bases (e.g., DBU) or directing groups improves selectivity.

  • Functional Group Compatibility : The trifluoroethyl group is sensitive to strong acids/bases. Mild conditions (e.g., K₂CO₃ in DMF) are preferred.

  • Purification : Chromatography or recrystallization from isopropanol/water enhances purity .

Chemical Reactions Analysis

Types of Reactions

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-amine

Molecular Formula : C₅H₆F₃N₃
Molar Mass : 165.12 g/mol
CAS : 899899-13-9
Key Differences :

  • Lacks the propyl and methylamine side chains present in the target compound.
  • Simpler structure with a primary amine directly attached to the pyrazole ring.
    Applications : Serves as a precursor for more complex derivatives in drug discovery .

Methyl{[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methyl}amine

Molecular Formula : C₇H₁₀F₃N₃
Molar Mass : 193.17 g/mol
CAS : 1345510-73-7
Key Differences :

  • Replaces the propyl group in the target compound with a methyl group.
  • Smaller molecular size and lower lipophilicity compared to the target compound.
    Synthesis : Likely synthesized via reductive amination or alkylation of pyrazole intermediates .

1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-amine

Molecular Formula : C₅H₆F₃N₃
Molar Mass : 165.12 g/mol
CAS : 149978-42-7
Key Differences :

  • Trifluoromethyl group at the 5-position instead of the trifluoroethyl group.
  • Applications: Studied as a building block for kinase inhibitors due to its planar structure .

{1-Methyl-2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]ethyl}amine

Molecular Formula : C₈H₁₂F₃N₃
Molar Mass : 207.20 g/mol
CAS : 1006483-37-9
Key Differences :

  • Contains a 5-methyl-3-(trifluoromethyl)pyrazole moiety.
  • Ethylamine linker instead of a methyl-propyl chain.
    Properties : Enhanced steric bulk may influence receptor selectivity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₉H₁₅ClF₃N₃ 257.69 Propyl-methylamine, Cl, trifluoroethyl High lipophilicity, potential for prolonged half-life
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine C₅H₆F₃N₃ 165.12 Primary amine, trifluoroethyl Simplicity, precursor utility
Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine C₇H₁₀F₃N₃ 193.17 Methyl group, trifluoroethyl Intermediate size, synthetic flexibility
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 165.12 Trifluoromethyl, 3-amine Planar structure, kinase inhibitor applications
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine C₈H₁₂F₃N₃ 207.20 5-methyl-3-CF₃, ethylamine Steric bulk, receptor selectivity

Biological Activity

Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H15ClF3N3
  • Molecular Weight : 257.69 g/mol
  • CAS Number : 1856027-21-8

The compound features a pyrazole ring substituted with a trifluoroethyl group and a propyl amine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways. For instance, compounds targeting BRAF(V600E) and EGFR have demonstrated significant antitumor properties .
  • Anti-inflammatory Effects : Some pyrazole derivatives also possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties : Pyrazole derivatives have been studied for their antibacterial and antifungal activities. Certain compounds disrupt bacterial cell membranes and inhibit fungal growth effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity TypeNotes
Trifluoroethyl GroupEnhanced lipophilicityImproves membrane permeability
Pyrazole RingTarget specificityInvolved in binding to biological targets
Propyl Amine MoietyBiological activity modulationAffects solubility and interaction with receptors

Antitumor Activity

A study investigating the antitumor efficacy of various pyrazole derivatives found that those with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the inhibition of key kinases involved in cancer progression .

Anti-inflammatory Effects

In a recent study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects. Compounds similar to this compound showed reduced levels of nitric oxide (NO) and TNF-α in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Research on antimicrobial pyrazole derivatives revealed that some exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to membrane disruption and inhibition of cell wall synthesis .

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